N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived small molecule featuring a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group and a 1H-pyrrol-1-yl (pyrrole) substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its aromatic heterocyclic structure, which facilitates π-π stacking interactions and hydrogen bonding.
Properties
Molecular Formula |
C19H13N3O3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-18(20-13-4-6-15-16(10-13)25-11-24-15)12-3-5-14-17(9-12)26-19(21-14)22-7-1-2-8-22/h1-10H,11H2,(H,20,23) |
InChI Key |
QTRWSBVBQBGGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other benzothiazole carboxamides documented in the literature. Below is a comparative analysis based on substituent variations and inferred properties:
Functional Group Analysis
- Benzodioxol vs. Pyridine (Compound 11): The benzodioxol group in the target compound is more lipophilic than the pyridine in Compound 11, which may favor blood-brain barrier penetration but reduce aqueous solubility. Pyridine’s basic nitrogen could enhance solubility and facilitate salt formation .
- Pyrrole vs.
- Hydrogen Bonding Patterns: The pyrrole’s NH group (if present) and carboxamide linker in the target compound may form hydrogen bonds with target proteins, similar to the hydroxyethoxy group in ’s compound, which can interact with polar residues .
Crystallographic and Conformational Considerations
- Ring Puckering and Planarity: The benzothiazole core is typically planar, but substituents like benzodioxol or pyrrole may induce slight puckering, as described in general ring-puckering coordinates . This could influence packing in crystal lattices or binding to flat protein surfaces.
- Validation Challenges: Structural validation tools (e.g., SHELXL) are critical for confirming the accuracy of such molecules’ crystallographic data, particularly when heterocyclic substituents introduce torsional strain .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Benzodioxole moiety
- Pyrrole ring
- Benzothiazole core
These structural elements contribute to its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- The compound has shown promise in inhibiting the growth of various cancer cell lines. Mechanistic studies suggest it may induce apoptosis through modulation of key signaling pathways involved in cell cycle regulation and survival.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Properties
- This compound has been evaluated for its antimicrobial effects against several bacterial strains. The compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
3. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, with evidence suggesting it may inhibit the production of pro-inflammatory cytokines.
- Mechanism : It is hypothesized that the compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interactions with specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Receptor Modulation : Binding to receptors involved in apoptosis and cell proliferation, influencing downstream signaling pathways.
Comparative Analysis
To illustrate the uniqueness of this compound relative to structurally similar compounds, a comparative analysis is provided below:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | High |
| Similar Compound A | Structure | Moderate | Low | Moderate |
| Similar Compound B | Structure | Low | High | Low |
Future Directions
Further research is needed to explore:
- In vivo Studies : To validate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.
Q & A
Q. What synthetic strategies are recommended for preparing N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of 6-chloro-1,3-benzothiazole-2-carboxylic acid derivatives with 1,3-benzodioxol-5-amine under reflux conditions using coupling agents like POCl₃ (as described for analogous benzothiazole syntheses) .
- Step 2: Introduction of the 1H-pyrrole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, followed by purification via column chromatography .
- Critical Parameters: Reaction temperature (60–65°C optimal for cyclization), solvent choice (DMF or THF for polar intermediates), and stoichiometric control to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches.
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–8.2 ppm for benzodioxole and benzothiazole), pyrrole NH (δ ~10 ppm, broad), and carboxamide carbonyl (δ ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 381.0821 for C₁₉H₁₃N₃O₃S) confirms molecular formula .
Q. What are common pharmacological targets for benzothiazole derivatives like this compound?
Methodological Answer: Benzothiazoles often target:
- Enzymes: Cyclooxygenase-2 (COX-2), HIV-1 protease, or kinases, validated via enzymatic inhibition assays .
- Receptors: Serotonin or dopamine receptors, assessed via radioligand binding studies .
- Cellular Models: Anticancer activity tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures by minimizing R-factors (< 0.05 for high-quality data) .
- Key Metrics: Bond lengths (C–S: ~1.74 Å in benzothiazole), torsion angles (e.g., dihedral angle between benzodioxole and pyrrole rings), and hydrogen-bonding networks .
- Example: A related benzothiazole derivative showed π–π stacking (3.7 Å centroid distance) and C–H···π interactions stabilizing the crystal lattice .
Q. How do hydrogen bonding and crystal packing influence its solid-state properties?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to map donor-acceptor distances (~2.8–3.2 Å) .
- Thermal Stability: Differential scanning calorimetry (DSC) correlates melting points with packing efficiency (e.g., tighter packing raises Tm) .
- Solubility Prediction: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of O···H contacts) .
Q. What computational methods are used for conformational analysis of the benzodioxole-pyrrole system?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to assess puckering in benzodioxole (Cremer-Pople parameters: θ ≈ 20°, φ ≈ 90°) .
- Molecular Dynamics (MD): Simulate solvated systems (e.g., in DMSO) to study flexibility of the pyrrole-benzothiazole linkage .
- Docking Studies: AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) using grid boxes centered on catalytic residues .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Scaffold Modifications: Vary substituents on benzodioxole (e.g., -OCH₃ vs. -NO₂) or pyrrole (e.g., alkyl vs. aryl groups) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors on benzothiazole) using Schrödinger’s Phase .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
